2-(Difluoromethyl)-1,3,4-oxadiazole (DFMO) is a heterocyclic organic compound that has emerged as a novel zinc-binding group (ZBG) in the development of selective histone deacetylase 6 (HDAC6) inhibitors. [, ] Unlike traditional hydroxamic acid-based HDAC inhibitors, which possess mutagenic and genotoxic potential, DFMO offers a potentially safer alternative. []
The molecular structure of 2-(Difluoromethyl)isonicotinic acid shares similarities with DFMO, featuring a difluoromethyl group (-CHF2) attached to a heterocyclic ring. This difluoromethyl group is crucial for its interaction with the zinc ion in the active site of HDAC6. [] Further structural analysis, potentially using techniques like X-ray crystallography, would be needed to determine the precise 3D conformation and its influence on biological activity.
DFMOs exhibit electrophilic behavior and can act as substrates for HDAC6. [] Quantum mechanical calculations suggest a bioactivation mechanism where DFMO undergoes nucleophilic attack by an active site residue in HDAC6, forming a covalent adduct. [] This covalent modification likely contributes to its inhibitory activity.
The primary mechanism of action for DFMOs involves their interaction with HDAC6. [] As electrophilic substrates, they bind to the enzyme's active site and undergo a bioactivation process, leading to covalent modification. [] This interaction disrupts HDAC6's deacetylase activity, affecting downstream cellular processes.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: